
Loroglossin
Descripción general
Descripción
Loroglossin is an organic compound that belongs to the class of oligomers, consisting of multiple chemically identical units. It is primarily used as a dye and colorant, applicable to textiles, plastics, ink, paint, and other materials . This compound is known for its vibrant and stable coloring properties, making it a valuable compound in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Loroglossin is typically achieved through chemical synthesis. This process involves reacting two or more different compounds to form the desired product. The specific preparation method depends on the synthetic target and the available starting materials .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Loroglossin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Loroglossin has been studied for its diverse pharmacological effects, including:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in breast cancer cells, enhancing the expression of pro-apoptotic genes while downregulating anti-apoptotic factors like Bcl-2 .
- Antimicrobial Properties : this compound has shown promise as an antimicrobial agent. Various studies have reported its effectiveness against a range of pathogens, suggesting potential applications in treating infections .
- Antioxidant Activity : The compound has been recognized for its antioxidant properties, which can help mitigate oxidative stress and related diseases .
Case Study 1: Anticancer Effects
A study evaluated the cytotoxic effects of this compound on breast cancer cell lines T47D and MDA-MB-231. It was found that this compound significantly inhibited cell proliferation with an IC50 value of approximately 26 μM, indicating strong potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains. The results indicated that it possessed notable antibacterial activity, particularly against Gram-positive bacteria, making it a candidate for developing new antibiotics .
Comparative Data on Bioactive Compounds
The following table summarizes the bioactive compounds isolated from Dactylorhiza hatagirea alongside this compound and their respective activities:
Future Directions for Research
Research into this compound is still evolving. Future studies could focus on:
- Mechanistic Studies : Understanding the molecular mechanisms behind its anticancer and antimicrobial activities.
- Formulation Development : Exploring the potential for developing pharmaceutical formulations incorporating this compound.
- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in human subjects.
Mecanismo De Acción
The mechanism of action of Loroglossin involves its interaction with specific molecular targets and pathways. As a succinate derivative, this compound can interact with various enzymes and receptors in biological systems. Its effects are mediated through these interactions, leading to its observed biological activities .
Comparación Con Compuestos Similares
Loroglossin is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dactylorhins: Found in Dactylorhiza hatagirea, these compounds share some structural similarities with this compound.
Stilbenoids: These compounds, also found in orchids, exhibit similar biological activities.
This compound stands out due to its specific applications as a dye and colorant, as well as its unique chemical structure that contributes to its stability and vibrant coloring properties.
Actividad Biológica
Loroglossin, a compound isolated from various orchid species, particularly Pleione bulbocodioides, has garnered attention for its potential biological activities. This article delves into the chemical properties, biological effects, and research findings related to this compound, highlighting its anti-cancer potential and other pharmacological effects.
This compound is categorized as a dihydrophenanthrene derivative. Its structural characteristics contribute significantly to its biological activity. The compound's molecular formula and weight are critical for understanding its pharmacokinetics and mechanisms of action.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of gastric cancer cell lines, demonstrating significant cytotoxic effects.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells, which is a crucial mechanism for cancer treatment.
- Antioxidant Properties : this compound also displays antioxidant activity, which may contribute to its protective effects against oxidative stress.
1. Antitumor Effects
A study conducted on gastric cancer cell lines AGS and KATO-III revealed that this compound significantly reduced cell viability. The results are summarized in the table below:
Compound | Concentration (M) | AGS Cell Viability (%) | KATO-III Cell Viability (%) |
---|---|---|---|
This compound | 61.4 ± 2.4 (p < 0.0001) | 66.9 ± 2.8 (p = 0.0003) | |
Hircinol | 39.4 ± 0.8 (p = 0.0002) | 56.3 ± 0.9 (p = 0.0004) |
These findings indicate that this compound has a pronounced inhibitory effect on gastric cancer cells, with AGS cells showing greater sensitivity compared to KATO-III cells .
2. Apoptosis-Inducing Effects
Further investigations into the apoptosis-inducing properties of this compound demonstrated a marked decrease in live cells in treated groups:
Compound | AGS Live Cells (%) | KATO-III Live Cells (%) |
---|---|---|
This compound | 0.82 ± 0.03 (p = 0.03) | 0.84 ± 0.03 (p = 0.03) |
Hircinol | 0.42 ± 0.8 (p = 0.04) | 0.86 ± 0.06 (p = 0.16) |
These results underscore this compound's potential as an effective agent in inducing apoptosis in cancer treatment .
Case Studies and Clinical Implications
While laboratory studies provide promising data on the efficacy of this compound, clinical case studies are essential for understanding its real-world applications and safety profiles.
A review of existing literature suggests that extracts from Pleione species, including this compound, have been used in traditional medicine for treating various cancers, but comprehensive clinical trials are necessary to validate these practices . The pharmacological effects observed in vitro must be corroborated through large-scale clinical studies to establish dosage guidelines and therapeutic protocols.
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and purifying Loroglossin from plant sources?
- Methodology : this compound is typically extracted using polar solvents (e.g., methanol or ethanol) via maceration or Soxhlet extraction. Subsequent purification involves column chromatography (e.g., silica gel or Sephadex LH-20) and HPLC for high-purity yields. Structural confirmation is achieved through NMR (¹H, ¹³C), HR-ESI-MS, and FT-IR spectroscopy .
- Key considerations : Solvent polarity, temperature control during extraction, and column calibration to avoid co-elution with impurities.
Q. Which in vitro assays are validated for assessing this compound’s cytotoxic and apoptotic effects?
- Methodology :
- MTT assay : Used to quantify cell viability (e.g., MSC-2 cells treated with 0.3–1.2 mg/mL this compound for 24 hours, with IC₅₀ calculation via dose-response curves) .
- Apoptosis detection : Annexin V-FITC/PI dual staining followed by flow cytometry to distinguish early/late apoptotic cells .
- Controls : Include untreated cells and positive controls (e.g., staurosporine for apoptosis induction).
Q. How is this compound’s structural identity confirmed in pharmacological studies?
- Techniques :
- NMR spectroscopy : Assigns proton and carbon signals to confirm glycosidic linkages and aromatic moieties.
- HR-ESI-MS : Validates molecular formula (e.g., [M−H]⁻ peak at m/z 405.1176 for Coelofuside C analogs) .
- Comparative analysis : Match optical rotation and CD spectra with known standards (e.g., orchids like Dactylorhiza hatagirea) .
Advanced Research Questions
Q. What experimental designs address this compound’s cell-type-specific cytotoxicity (e.g., MSC-2 vs. RAW cells)?
- Strategy :
- Cell line panels : Test this compound across diverse lineages (e.g., immune cells, cancer cells) to identify selectivity mechanisms.
- Mechanistic assays : Compare mitochondrial membrane potential (JC-1 staining) and caspase activation between responsive (MSC-2) and non-responsive (RAW) cells .
Q. How can researchers optimize this compound’s stability during extraction and storage?
- Approach :
- Degradation profiling : Monitor compound integrity via HPLC under varying pH, temperature, and light conditions.
- Stabilizers : Test antioxidants (e.g., ascorbic acid) or lyophilization to prevent glycoside hydrolysis.
Q. What strategies validate this compound’s activation of the Bcl-2 apoptosis pathway?
- Methodology :
- Western blotting : Quantify Bcl-2, Bax, and cleaved caspase-3 levels in treated vs. untreated cells.
- siRNA knockdown : Silence Bcl-2 in MSC-2 cells to confirm pathway dependency .
- Controls : Include pathway inhibitors (e.g., ABT-199) to isolate this compound-specific effects.
Q. How should contradictory data on this compound’s bioactivity be reconciled?
- Case example : Discrepancies in apoptosis rates across studies may arise from variations in cell culture conditions (e.g., serum concentration, passage number).
- Resolution : Replicate experiments with standardized protocols (e.g., ATCC-recommended media) and meta-analysis of published IC₅₀ values .
Q. What in silico tools predict this compound’s molecular targets and pharmacokinetics?
- Tools :
- Molecular docking : Use AutoDock Vina to simulate interactions with Bcl-2 or other apoptotic proteins.
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, logP, and CYP450 metabolism.
Q. How to design in vivo studies for this compound’s antitumor efficacy and toxicity?
- Model selection : Use immunocompetent murine models (e.g., C57BL/6 mice) with MDSC-rich tumors.
- Dosing : Base regimens on in vitro IC₅₀ (e.g., 1.2 mg/kg daily) and monitor liver/kidney function via serum ALT/CRE levels .
Q. What statistical frameworks analyze this compound’s dose-response relationships?
Propiedades
IUPAC Name |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-16(2)11-34(46,33(45)48-15-18-5-9-20(10-6-18)50-32-28(42)26(40)24(38)22(13-36)52-32)29(43)30(44)47-14-17-3-7-19(8-4-17)49-31-27(41)25(39)23(37)21(12-35)51-31/h3-10,16,21-29,31-32,35-43,46H,11-15H2,1-2H3/t21-,22-,23-,24-,25+,26+,27-,28-,29-,31-,32-,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABASLXUKXNHMC-PIFIRMJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@]([C@@H](C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973709 | |
Record name | Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2,3-dihydroxy-2-(2-methylpropyl)butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58139-22-3 | |
Record name | Loroglossin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2,3-dihydroxy-2-(2-methylpropyl)butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.